Cas no 861932-08-3 (3-Bromo-4-(1-imidazolyl)benzaldehyde)
3-Bromo-4-(1-imidazolyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde
- 3-Bromo-4-(1-imidazolyl)benzaldehyde
- 3-bromo-4-imidazol-1-ylbenzaldehyde
- Benzaldehyde, 3-bromo-4-(1H-imidazol-1-yl)-
- MWRSHCXIXJNGGF-UHFFFAOYSA-N
- 5819AJ
- KM2390
- TRA0091662
- 3-bromo-(4-imidazol-1-yl)benzaldehyde
- SY004869
- AB1000246
- Benzaldehyde,3-bromo-4-(1H-imidazol-1-yl)-
- 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde, AldrichCPR
-
- MDL: MFCD11656797
- Inchi: 1S/C10H7BrN2O/c11-9-5-8(6-14)1-2-10(9)13-4-3-12-7-13/h1-7H
- InChI Key: MWRSHCXIXJNGGF-UHFFFAOYSA-N
- SMILES: O=CC1C=C(Br)C(N2C=CN=C2)=CC=1
Computed Properties
- Exact Mass: 249.97400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 212
- Topological Polar Surface Area: 34.9
Experimental Properties
- Boiling Point: 400.7℃/760mmHg
- PSA: 34.89000
- LogP: 2.44730
3-Bromo-4-(1-imidazolyl)benzaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C(BD173652)
3-Bromo-4-(1-imidazolyl)benzaldehyde Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-4-(1-imidazolyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD862-50mg |
3-Bromo-4-(1-imidazolyl)benzaldehyde |
861932-08-3 | 97% | 50mg |
70CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD862-5g |
3-Bromo-4-(1-imidazolyl)benzaldehyde |
861932-08-3 | 97% | 5g |
1386CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD862-1g |
3-Bromo-4-(1-imidazolyl)benzaldehyde |
861932-08-3 | 97% | 1g |
195.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD862-250mg |
3-Bromo-4-(1-imidazolyl)benzaldehyde |
861932-08-3 | 97% | 250mg |
202CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852081-5g |
3-Bromo-4-(1-imidazolyl)benzaldehyde |
861932-08-3 | ≥95% | 5g |
912.60 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD862-200mg |
3-Bromo-4-(1-imidazolyl)benzaldehyde |
861932-08-3 | 97% | 200mg |
56.0CNY | 2021-08-04 | |
| TRC | B687028-50mg |
3-Bromo-4-(1-imidazolyl)benzaldehyde |
861932-08-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B687028-100mg |
3-Bromo-4-(1-imidazolyl)benzaldehyde |
861932-08-3 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B687028-500mg |
3-Bromo-4-(1-imidazolyl)benzaldehyde |
861932-08-3 | 500mg |
$ 115.00 | 2022-06-06 | ||
| ChemScence | CS-0000395-1g |
3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde |
861932-08-3 | 98.89% | 1g |
$25.0 | 2022-04-26 |
3-Bromo-4-(1-imidazolyl)benzaldehyde Suppliers
3-Bromo-4-(1-imidazolyl)benzaldehyde Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 3-Bromo-4-(1-imidazolyl)benzaldehyde
Recent Advances in the Study of 3-Bromo-4-(1-imidazolyl)benzaldehyde (CAS: 861932-08-3) in Chemical Biology and Pharmaceutical Research
3-Bromo-4-(1-imidazolyl)benzaldehyde (CAS: 861932-08-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have highlighted its potential in drug discovery, owing to its unique chemical structure that allows for versatile modifications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its applications, synthesis methods, and biological activities.
One of the most significant advancements in the study of 3-Bromo-4-(1-imidazolyl)benzaldehyde is its role in the development of novel kinase inhibitors. Kinases are critical targets in cancer therapy, and recent research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as EGFR and VEGFR. These findings were published in a 2023 study in the Journal of Medicinal Chemistry, where researchers synthesized a series of derivatives and evaluated their efficacy in vitro and in vivo. The results indicated that certain derivatives showed promising antitumor activity with minimal cytotoxicity, suggesting their potential as lead compounds for further development.
In addition to its applications in oncology, 3-Bromo-4-(1-imidazolyl)benzaldehyde has also been investigated for its antimicrobial properties. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound and its derivatives exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. The study proposed that the imidazole moiety in the compound plays a crucial role in its antimicrobial mechanism, possibly by disrupting bacterial cell membranes or interfering with essential enzymatic processes. These findings open new avenues for the design of next-generation antimicrobial agents.
The synthesis of 3-Bromo-4-(1-imidazolyl)benzaldehyde has also seen recent improvements. Traditional methods often involved multi-step reactions with low yields, but a 2023 publication in Organic Process Research & Development described a more efficient one-pot synthesis approach. This method not only improved the yield but also reduced the use of hazardous reagents, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing. The optimized synthesis route is expected to facilitate larger-scale production and further exploration of this compound's applications.
Despite these promising developments, challenges remain in the clinical translation of 3-Bromo-4-(1-imidazolyl)benzaldehyde-based compounds. Issues such as pharmacokinetics, bioavailability, and potential off-target effects need to be addressed in future studies. However, the compound's versatility and the recent advancements in its synthesis and application underscore its potential as a valuable tool in chemical biology and drug discovery. Researchers are encouraged to explore its derivatives and mechanisms of action further to unlock its full therapeutic potential.
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